N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide
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Overview
Description
This compound is part of a broader class of chemicals derived from 1,2,3-benzotriazole, known for their diverse biological activities. Its specific characteristics and applications are detailed in the subsequent sections.
Synthesis Analysis
The synthesis process typically involves starting from 1,2,3-benzotriazole and using conventional methods. The synthesis of related compounds has been demonstrated in various studies, which highlight the complexity and specificity of the chemical reactions involved (Sharma et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often involves techniques like X-ray crystallography, which helps in confirming the crystal structure of the synthesized compounds. Such analyses are crucial in understanding the compound's molecular interactions and stability (Katritzky et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving this compound are intricate and may include processes like oxidation and cyclization, as observed in related compounds. These reactions lead to the formation of new derivatives with varied chemical properties, which can be characterized by spectroscopic methods such as IR, 1H NMR, and 13C NMR (Adhami et al., 2014).
properties
IUPAC Name |
N-[3-(benzotriazol-1-yl)propyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-19-12-15(13-25(19)14-16-6-3-4-9-21-16)20(28)22-10-5-11-26-18-8-2-1-7-17(18)23-24-26/h1-4,6-9,15H,5,10-14H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUKYEABFFZHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=N2)C(=O)NCCCN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide |
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